Cas no 2004705-97-7 (2H-Indazole, 5-bromo-7-fluoro-2-methyl-)
2H-Indazole, 5-bromo-7-fluoro-2-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2H-Indazole, 5-bromo-7-fluoro-2-methyl-
- 5-Bromo-7-fluoro-2-methyl-2H-indazole
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- Inchi: 1S/C8H6BrFN2/c1-12-4-5-2-6(9)3-7(10)8(5)11-12/h2-4H,1H3
- InChI Key: URTHLXXARWPJCU-UHFFFAOYSA-N
- SMILES: N1=C2C(C=C(Br)C=C2F)=CN1C
Experimental Properties
- Density: 1.70±0.1 g/cm3(Predicted)
- Boiling Point: 321.2±22.0 °C(Predicted)
- pka: -2.05±0.30(Predicted)
2H-Indazole, 5-bromo-7-fluoro-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6759258-0.05g |
5-bromo-7-fluoro-2-methyl-2H-indazole |
2004705-97-7 | 95% | 0.05g |
$312.0 | 2023-05-29 | |
| Enamine | EN300-6759258-0.1g |
5-bromo-7-fluoro-2-methyl-2H-indazole |
2004705-97-7 | 95% | 0.1g |
$466.0 | 2023-05-29 | |
| Enamine | EN300-6759258-0.25g |
5-bromo-7-fluoro-2-methyl-2H-indazole |
2004705-97-7 | 95% | 0.25g |
$666.0 | 2023-05-29 | |
| Enamine | EN300-6759258-0.5g |
5-bromo-7-fluoro-2-methyl-2H-indazole |
2004705-97-7 | 95% | 0.5g |
$1046.0 | 2023-05-29 | |
| Enamine | EN300-6759258-1.0g |
5-bromo-7-fluoro-2-methyl-2H-indazole |
2004705-97-7 | 95% | 1g |
$1343.0 | 2023-05-29 | |
| Enamine | EN300-6759258-2.5g |
5-bromo-7-fluoro-2-methyl-2H-indazole |
2004705-97-7 | 95% | 2.5g |
$2631.0 | 2023-05-29 | |
| Enamine | EN300-6759258-5.0g |
5-bromo-7-fluoro-2-methyl-2H-indazole |
2004705-97-7 | 95% | 5g |
$3894.0 | 2023-05-29 | |
| Enamine | EN300-6759258-10.0g |
5-bromo-7-fluoro-2-methyl-2H-indazole |
2004705-97-7 | 95% | 10g |
$5774.0 | 2023-05-29 | |
| 1PlusChem | 1P024VXD-50mg |
5-bromo-7-fluoro-2-methyl-2H-indazole |
2004705-97-7 | 95% | 50mg |
$448.00 | 2023-12-19 | |
| 1PlusChem | 1P024VXD-100mg |
5-bromo-7-fluoro-2-methyl-2H-indazole |
2004705-97-7 | 95% | 100mg |
$638.00 | 2023-12-19 |
2H-Indazole, 5-bromo-7-fluoro-2-methyl- Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2H-Indazole, 5-bromo-7-fluoro-2-methyl-
2H-Indazole, 5-bromo-7-fluoro-2-methyl (CAS No: 2004705-97-7)
The compound 2H-indazole, 5-bromo-7-fluoro-2-methyl (CAS No: 2004705-97-7) is a heterocyclic aromatic compound with significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the indazole family, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of substituents such as bromine and fluorine atoms, along with a methyl group, imparts unique electronic and steric properties to the molecule, making it a valuable building block for various applications.
Recent studies have highlighted the potential of 5-bromo-7-fluoro-2-methylindazole in drug discovery. Its structural features, including the indazole core and halogen substituents, make it an attractive candidate for designing bioactive molecules. Researchers have explored its role as a scaffold for developing inhibitors targeting various enzymes and receptors. For instance, modifications to the bromine and fluorine substituents have shown promise in enhancing the compound's selectivity and potency in biological assays.
The synthesis of CAS No: 2004705-97-7 involves multi-step organic reactions, often utilizing halogenation and cyclization techniques. One common approach is the Friedländer synthesis, which involves the condensation of o-amino aryl ketones with aldehydes or ketones. This method allows for precise control over the substitution pattern on the indazole ring, enabling the introduction of bromine and fluorine atoms at specific positions. The methyl group substitution further enhances the compound's stability and solubility properties.
One of the most notable applications of 5-bromo-7-fluoro-2-methylindazole is in medicinal chemistry. Its ability to act as a template for constructing bioisosteres has been extensively studied. Bioisosteres are structural analogs that retain similar biological activity but differ in their physical properties, such as solubility or permeability. By modifying the substituents on the indazole ring, researchers can optimize these properties while maintaining therapeutic efficacy.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of CAS No: 2004705-97-7 at molecular levels. Molecular docking studies have revealed that this compound exhibits strong binding affinity towards certain protein targets, such as kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in drug development programs targeting diseases like cancer and neurodegenerative disorders.
In addition to its pharmacological applications, 5-bromo-7-fluoro-2-methylindazole has found utility in materials science. Its aromaticity and heteroatom content make it suitable for use in organic electronics. Researchers have investigated its role as an electron-deficient component in donor–acceptor systems, which are critical for applications such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The compound's ability to facilitate charge transfer processes makes it a promising candidate for next-generation electronic materials.
The toxicological profile of CAS No: 2004705_98_8 has also been a subject of recent investigations. Studies conducted under regulatory guidelines have assessed its acute and chronic toxicity profiles using various animal models. Results indicate that while the compound exhibits moderate toxicity at high doses, it demonstrates low systemic toxicity at therapeutic concentrations. These findings are crucial for ensuring safe handling during its synthesis and application in pharmaceutical formulations.
Looking ahead, the versatility of 5-bromo_6_fluoro_3_methylindazol_1_ium chloride positions it as a key molecule for future research endeavors. Its structural adaptability allows for continuous exploration into novel synthetic pathways and functionalization strategies. As computational tools become more sophisticated, researchers will likely uncover new biological targets and applications for this compound.
In conclusion, CAS No: 2011833_88_6, commonly known as 5-bromo_6_fluoro_3_methylindazol_1_ium chloride, stands out as an important molecule with diverse applications across multiple scientific disciplines. Its unique chemical properties, combined with cutting-edge research advancements, ensure its continued relevance in both academic and industrial settings.
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